

An In-depth Technical Guide to 4-Methoxybenzyl Acetate-d3

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Compound of Interest

Compound Name: 4-Methoxybenzyl acetate-d3

Cat. No.: B1616827

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This technical guide provides detailed information on the molecular weight, formula, and applications of **4-Methoxybenzyl acetate-d3**, a deuterated stable isotope of 4-Methoxybenzyl acetate. This compound is of significant interest to researchers and professionals in drug development and analytical chemistry, primarily for its use as an internal standard and tracer in quantitative analyses.

Core Technical Data

The incorporation of deuterium into molecules like 4-Methoxybenzyl acetate provides a distinct mass difference without significantly altering the chemical properties, making it an ideal tool for mass spectrometry-based applications.

The key physicochemical properties of **4-Methoxybenzyl acetate-d3** and its non-deuterated counterpart are summarized below for direct comparison. The primary difference lies in the molecular weight, which is a direct result of replacing three hydrogen atoms with deuterium atoms in the methoxy group.

Property	4-Methoxybenzyl acetate-d3	4-Methoxybenzyl acetate
Molecular Formula	C ₁₀ H ₉ D ₃ O ₃ [1]	C ₁₀ H ₁₂ O ₃ [2][3][4]
Molecular Weight	183.22 g/mol [1][5]	180.20 g/mol [2][3][4]
Synonyms	Anisyl Acetate-d3[5]	Anisyl acetate, (4-methoxyphenyl)methyl acetate[2][6]
CAS Number	1394230-53-5[1]	104-21-2[2][3]

Experimental Protocols

4-Methoxybenzyl acetate-d3 is primarily used as an internal standard for the precise quantification of 4-Methoxybenzyl acetate in various matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Stable heavy isotopes are often incorporated into drug molecules to serve as tracers for evaluating the pharmacokinetic and metabolic profiles of drugs.[5]

This protocol outlines a general methodology for quantifying a target analyte (4-Methoxybenzyl acetate) in a sample matrix (e.g., plasma, tissue homogenate) using **4-Methoxybenzyl acetate-d3** as an internal standard (IS).

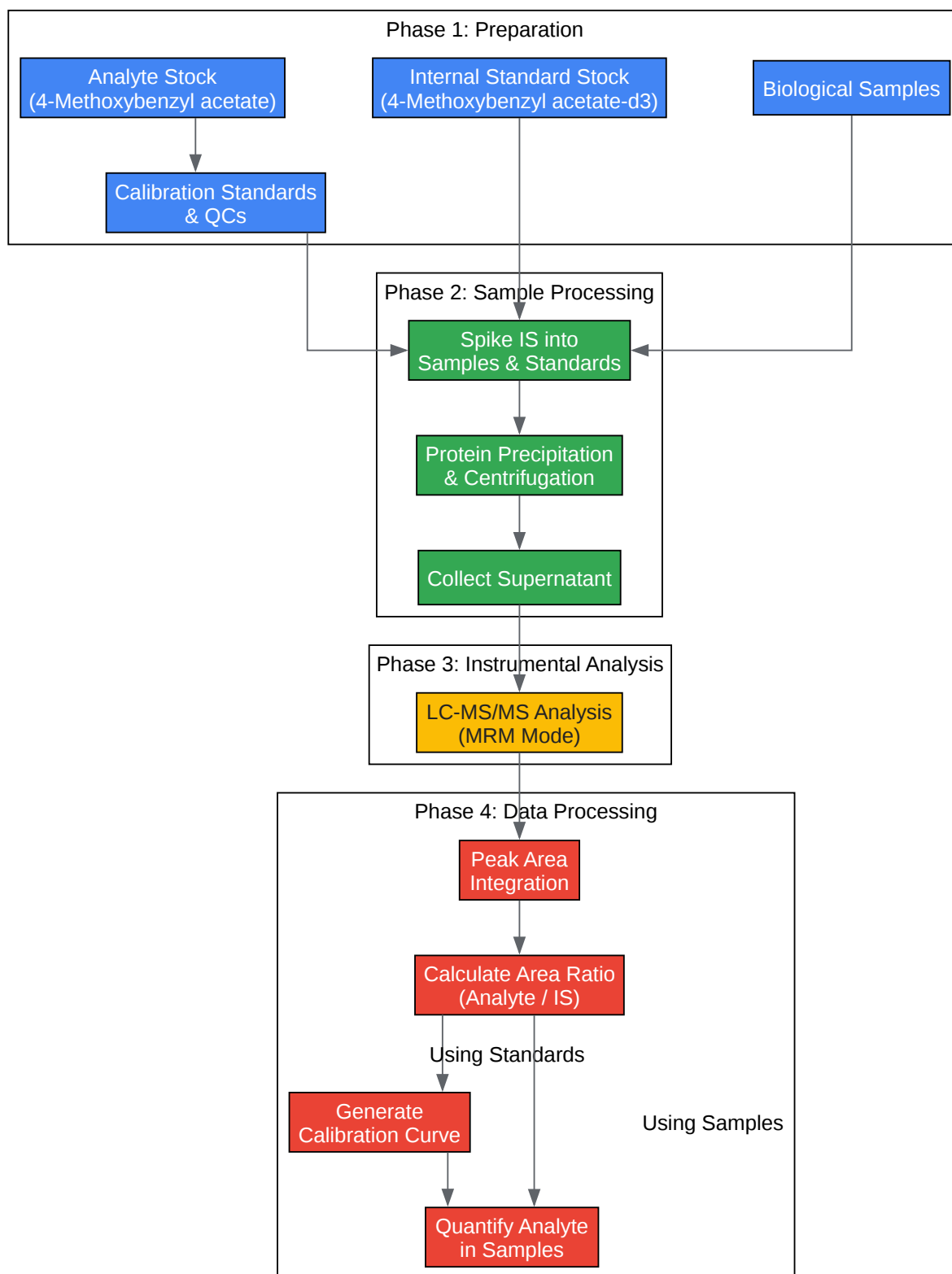
- Preparation of Stock Solutions:
 - Prepare a primary stock solution of the target analyte (4-Methoxybenzyl acetate) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
 - Prepare a primary stock solution of the internal standard (**4-Methoxybenzyl acetate-d3**) in the same solvent at a concentration of 1 mg/mL.
- Preparation of Calibration Standards and Quality Controls (QCs):
 - Create a series of working standard solutions by serially diluting the analyte stock solution to cover the expected concentration range in the samples.

- Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., 50 ng/mL).
- To create calibration standards, spike an appropriate volume of each working standard solution into a blank matrix. Add a fixed volume of the working IS solution to each standard.
- Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - Aliquot 100 µL of the study sample, calibration standard, or QC sample into a microcentrifuge tube.
 - Add 20 µL of the working internal standard solution to each tube (except for blank matrix samples used to check for interference).
 - Add 300 µL of cold acetonitrile to precipitate proteins.
 - Vortex the mixture for 1 minute.
 - Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
 - Transfer the supernatant to a new vial for LC-MS analysis.
- LC-MS/MS Analysis:
 - Chromatography: Perform reverse-phase HPLC separation. A C18 column is often suitable for this type of compound.[\[4\]](#)
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Injection Volume: 5-10 µL.
 - Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

- Establish specific precursor-to-product ion transitions for both the analyte and the internal standard.
- Example transitions (hypothetical, must be optimized experimentally):
 - 4-Methoxybenzyl acetate: m/z 181.1 \rightarrow 109.1
 - **4-Methoxybenzyl acetate-d3**: m/z 184.1 \rightarrow 112.1
- Data Analysis:
 - Integrate the peak areas for both the analyte and the internal standard.
 - Calculate the peak area ratio (Analyte Area / IS Area).
 - Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagrams illustrate the logical flow of processes involving **4-Methoxybenzyl acetate-d3**.



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Quantitative analysis workflow using a deuterated internal standard.

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